N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide
Description
The compound N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-15(9-12)10-17(23)21-18-14(3)20-16-8-7-13(2)11-22(16)19(18)24/h4-9,11H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKOZOVKEQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide has shown potential as a bioactive molecule. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound and 2-iodobenzamide derivative share the same pyrido[1,2-a]pyrimidin-4-one core but differ in the acetamide substituent. The iodine atom in the latter increases molecular weight significantly (419.22 vs. Compound 5.6 incorporates a thioacetamide linker and dichlorophenyl group, contributing to a higher melting point (230°C) compared to Compound 24 (143–145°C), likely due to increased molecular rigidity and halogenated aromatic interactions .
Target Compound vs. Analogs:
- Compound 24 : Synthesized via acetylation with acetyl chloride in pyridine, yielding 73% after recrystallization. This method contrasts with the thiopyrimidine alkylation in Compound 5.6 , which uses sodium methylate and chloroacetamides.
- Compound 5.6 : Achieved an 80% yield via alkylation, highlighting the efficiency of thioether bond formation compared to acetylations in Compound 24 .
Spectroscopic Data
Infrared (IR) Spectroscopy:
- The target compound is expected to exhibit carbonyl (C=O) stretches near 1700 cm⁻¹, consistent with Compound 24’s IR peaks at 1730 and 1690 cm⁻¹ for acetyl and pyrimidinone carbonyls, respectively .
- Compound 5.6 shows a broad NH peak at 12.50 ppm in $^1$H-NMR, absent in the target compound, due to the thioacetamide proton.
$^1$H-NMR Comparisons:
- Methyl Groups :
Functional Implications
- Enzyme Inhibition Potential: Compounds like 36 are optimized for adenylyl cyclase inhibition, suggesting the target’s m-tolyl acetamide may similarly modulate enzyme activity. 2-Iodobenzamide derivative : The iodine atom could enhance halogen bonding with target proteins, a feature absent in the target compound but exploitable in drug design .
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide, a compound with the CAS number 946257-30-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946257-30-3 |
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of methyl and toluidine substituents enhances its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity. For instance, a study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound showed higher toxicity in gastric adenocarcinoma cells compared to standard chemotherapeutics like Paclitaxel .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that derivatives of this class can inhibit key enzymes involved in cancer progression and metabolism. For example, studies on related compounds have shown inhibition of PI3K signaling pathways critical for tumor growth and survival in PTEN-deficient cancers .
The mechanism by which this compound exerts its biological effects may involve:
- Interference with DNA synthesis : The compound may disrupt the replication of cancer cells by inhibiting enzymes involved in nucleotide synthesis.
- Induction of apoptosis : It has been suggested that such compounds can trigger programmed cell death in malignant cells.
- Targeting metabolic pathways : By inhibiting specific metabolic pathways, these compounds can reduce the energy supply necessary for tumor growth.
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent experimental study evaluated the cytotoxic effects of this compound on MKN-45 gastric adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity .
Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, derivatives were tested for their ability to inhibit PI3K and mTOR pathways in vitro. The results showed that at a concentration of 5 µM, the compound inhibited PI3K activity by approximately 70%, indicating strong potential for therapeutic application in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
